molecular formula C11H15ClN2O B1435652 4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride CAS No. 1803606-15-6

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride

Cat. No. B1435652
M. Wt: 226.7 g/mol
InChI Key: UQZGBXXWPQLWOK-UHFFFAOYSA-N
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Description

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor and has been found to produce hallucinogenic effects in humans. In recent years, it has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.

Scientific Research Applications

Physico-chemical Properties and Spectral Study

Research on the physico-chemical properties, frontier orbitals, and spectral study of nematogens like 4-n-ethoxy-4'-cyanobiphenyl, a liquid crystal (LC), reveals insights into electronic structure, thermodynamic properties, and spectral analysis. Such compounds, including benzonitrile and ethoxybenzene as main building blocks, transform to isotropic liquid at specific temperatures and exhibit nematic LC phase, suggesting applications in designing advanced LC displays and materials with specific optical properties (Tiwari et al., 2020).

Synthesis of Intermediates for Pharmaceutical Compounds

Another application is in the synthesis of intermediates for pharmaceutical compounds, such as diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This involves complex synthetic pathways starting from basic molecules like 2-(methylthio)pyrimidin-4(1H)-one, leading to important intermediates for developing antiviral drugs, indicating a significant role in medicinal chemistry research (Ju Xiu-lia, 2015).

Structural Analysis and Conformation

Studies on the structural analysis and conformation of cyclic hexamers of related compounds, like 4-(methylamino)benzoic acid, provide valuable information on the molecular arrangement, crystal structures, and potential for forming stable molecular assemblies. These insights can be applied in materials science for designing novel organic materials with unique properties (Azumaya et al., 2003).

Novel Synthesis Routes

Research into novel synthesis routes for compounds like 4-chloro-5-alkyl-phthalonitrile and derived phthalocyanines shows applications in the development of new materials for electronic devices, dyes, and coatings. This includes methodologies for creating metallophthalocyanines, which are important in various technological applications due to their stability and electronic properties (Dinçer et al., 2004).

Material Science and Polymer Research

In material science and polymer research, polyamides and poly(amide-imide)s derived from compounds like 2,2-bis(4-aminophenoxy) benzonitrile showcase the synthesis and characterization of advanced polymers. These materials, prepared through direct poly-condensation, exhibit high thermal stability and solubility in polar aprotic solvents, indicating their potential in high-performance applications (Saxena et al., 2003).

properties

IUPAC Name

4-[2-(methylamino)ethoxymethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11;/h2-5,13H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGBXXWPQLWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1=CC=C(C=C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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